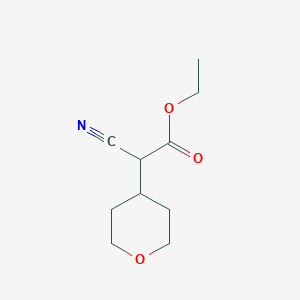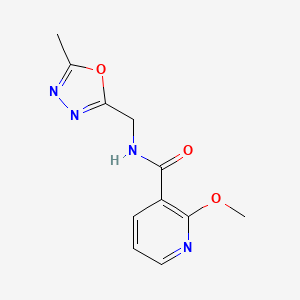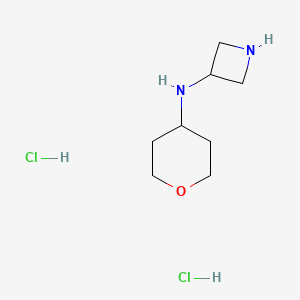![molecular formula C10H10F3N3O B2429917 3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018165-38-2](/img/structure/B2429917.png)
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 58261 and is a highly selective antagonist of the adenosine A2A receptor. In
Scientific Research Applications
Kinase Inhibition and Medicinal Chemistry
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been extensively researched for their versatility in kinase inhibition, proving useful in multiple binding modes with kinases. These compounds are essential in designing kinase inhibitors due to their ability to form a hydrogen bond donor–acceptor pair, particularly at the hinge region of kinases, which is crucial for inhibitory activity. This scaffold has appeared in many patents, indicating its significant potential in drug development for various kinase targets (Steve Wenglowsky, 2013).
Organic Synthesis and Chemical Properties
Synthesis of Pyrazole Heterocycles
Pyrazole-based compounds, including pyrazolo[3,4-b]pyridines, are pivotal in medicinal chemistry, serving as key structures in the synthesis of biologically active molecules. These compounds exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. The synthesis involves condensation followed by cyclization, employing common reagents like phosphorus oxychloride (POCl3), demonstrating the compound's role in creating diverse heterocyclic systems (A. M. Dar & Shamsuzzaman, 2015).
Application in Disease Management
Antifungal and Antibacterial Agents
Research on trifluoromethylpyrazoles, closely related to the query compound, highlights their importance in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents. These studies emphasize the structural significance of the trifluoromethyl group in enhancing biological activity, providing a foundation for future research in developing novel compounds with improved efficacy and minimal side effects (Kamalneet Kaur et al., 2015).
Catalysis and Synthetic Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the pyrazolo[3,4-b]pyridine structure, is noted for its extensive use in pharmaceuticals due to its synthetic applicability and bioavailability. Research into hybrid catalysts for synthesizing pyranopyrimidine scaffolds showcases the innovative approaches in developing lead molecules for medicinal purposes, highlighting the compound's role in advancing pharmaceutical chemistry (Mehul P. Parmar et al., 2023).
Mechanism of Action
Target of Action
It’s known that trifluoroethyl groups can interact with various biological targets, influencing their activity and function .
Mode of Action
The presence of the trifluoroethyl group suggests that it may interact with its targets through strong electron-withdrawing effects .
Biochemical Pathways
The compound is involved in a transition metal-free decarboxylative fluoroalkylation of activated alkenes and C–H functionalization cascade process . This approach provides an efficient way to construct valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles .
Pharmacokinetics
The trifluoroethyl group can increase the lipophilicity of the molecule, potentially enhancing its bioavailability .
Result of Action
The result of the compound’s action is the construction of valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles . These oxindoles may have various biological activities, depending on their specific structure and the context in which they are used.
Action Environment
The action of this compound can be influenced by various environmental factors . For example, the presence of certain transition metals can catalyze the decarboxylative fluoroalkylation process . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical species .
properties
IUPAC Name |
3,4-dimethyl-2-(2,2,2-trifluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFQIMWKGQVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)

![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)
![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide](/img/structure/B2429848.png)



